molecular formula C17H13N3O2 B5086723 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione

3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione

Cat. No. B5086723
M. Wt: 291.30 g/mol
InChI Key: NZADGEDIKTULNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Phenytoin, which is a commonly used anticonvulsant medication.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione involves the inhibition of voltage-gated sodium channels in the brain. This inhibition results in the stabilization of neuronal membranes, which reduces the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione include the reduction of neuronal excitability, the inhibition of glutamate release, and the modulation of calcium channels. These effects result in the prevention of seizures and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments include its well-established mechanism of action, its broad range of potential applications, and its availability for purchase. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

For research on 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione include the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Further research is also needed to determine the optimal dosage and administration of this compound for different conditions. Additionally, the development of new synthesis methods and the investigation of new derivatives may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione involves the condensation of benzil and urea in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to obtain the final product.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticonvulsant, antiarrhythmic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-(benzimidazol-1-yl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-9,11,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADGEDIKTULNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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